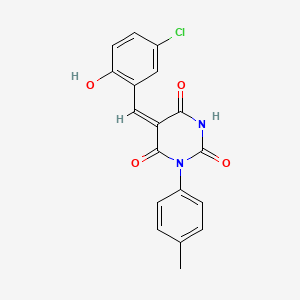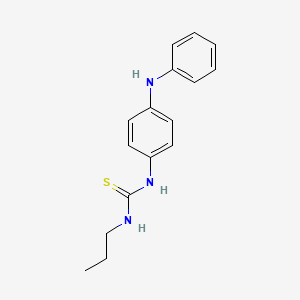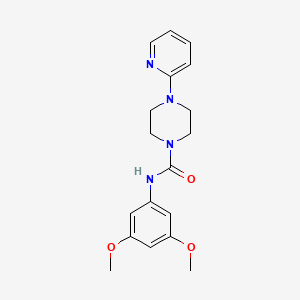![molecular formula C21H12Cl2N2OS3 B4674077 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4674077.png)
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine
Vue d'ensemble
Description
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine, also known as CTAP, is a phenothiazine derivative that has been synthesized for various scientific research applications. This compound has been found to have potential in the field of neuroscience, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders.
Mécanisme D'action
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine to the receptor. This results in a decrease in dopamine signaling in the mesolimbic pathway, which is thought to be responsible for the anti-addictive effects of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine. Additionally, 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have an inverse agonist effect at the dopamine D2 receptor, which may also contribute to its anti-addictive properties.
Biochemical and Physiological Effects:
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have anti-addictive effects in animal models of addiction, particularly in cocaine and methamphetamine addiction. It has also been found to reduce drug-seeking behavior and relapse in these models. 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been shown to have minimal side effects and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its anti-addictive properties. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine in scientific research. One potential application is in the study of other neurological disorders that involve dysfunction of the mesolimbic pathway, such as depression and schizophrenia. Additionally, 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine may have potential as a therapeutic agent for addiction treatment in humans. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine.
Applications De Recherche Scientifique
2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been used in various scientific research applications, particularly in the study of dopamine receptors. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior and addiction. 2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine has been found to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in the processing of reward and motivation, and dysfunction of this pathway has been linked to addiction and other neurological disorders.
Propriétés
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-chlorophenothiazin-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2OS3/c22-12-5-7-17-14(9-12)24-21(29-17)27-11-20(26)25-15-3-1-2-4-18(15)28-19-8-6-13(23)10-16(19)25/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDMYCJJZGOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-chloro-10H-phenothiazin-10-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4674007.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4674015.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4674023.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4674046.png)


![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)

![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4674100.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)